molecular formula C10H15NO2 B1588123 (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol CAS No. 51594-34-4

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Cat. No. B1588123
CAS RN: 51594-34-4
M. Wt: 181.23 g/mol
InChI Key: SNTCCWUWWYWRLN-UWVGGRQHSA-N
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Description



  • (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a chiral compound with the following properties:

    • Synonyms : L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol

    • Molecular Formula : C<sub>9</sub>H<sub>13</sub>NO<sub>2</sub>

    • Molecular Weight : 167.21 g/mol

    • Appearance : White to orange to green powder or crystals

    • Purity : >98.0% (GC)

    • Optical Rotation : +24° (C=1, MeOH)

    • Melting Point : 146 °C

    • Safety Hazards : Causes severe skin burns and eye damage; may cause respiratory irritation

    • Storage : Store under inert gas

    • CAS Number : 163061-74-3







  • Synthesis Analysis



    • The synthesis of this compound involves several steps. Unfortunately, I don’t have access to specific papers or detailed synthetic procedures for this compound. However, I can provide a general overview of the synthesis process.

    • The synthesis typically starts with commercially available starting materials, such as phenylacetaldehyde or its derivatives.

    • Key steps may include:

      • Amination : Introduction of the amino group (NH<sub>2</sub>) at a specific position.

      • Methylation : Addition of a methoxy group (OCH<sub>3</sub>) to the compound.

      • Chiral Resolution : Separation of enantiomers to obtain the desired (1S,2S)-(+)-2-amino-3-methoxy-1-phenyl-1-propanol.



    • Detailed synthetic routes would involve protecting groups, reagents, and specific reaction conditions.





  • Molecular Structure Analysis



    • The molecular structure of this compound can be determined by X-ray crystallography or NMR spectroscopy.

    • Crystal Structure : Orthorhombic crystals with specific unit cell dimensions.

    • Absolute Configuration : The (S,S)-configuration indicates the stereochemistry of the compound.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including:

      • Reduction : Reduction of the carbonyl group to form the alcohol.

      • Substitution : Reactions with nucleophiles or electrophiles.

      • Acid-Base Reactions : Interaction with acids or bases.



    • Specific reaction mechanisms would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Melting Point : 146 °C

    • Specific Rotation : +24° (C=1, MeOH)

    • Appearance : White to orange to green powder or crystals

    • Purity : >98.0% (GC)

    • Safety Hazards : Causes burns by all exposure routes; product is corrosive.

    • Storage : Store under inert gas




  • Scientific Research Applications

    • Synthesis and Derivative Studies : One study describes the synthesis of 1-Phenyl-1-amino-2, 3-propanediol, which is obtained by the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, and discusses several derivatives of this compound (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

    • Asymmetric Synthesis : Research on the asymmetric synthesis of certain compounds, including 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been conducted. This includes the use of (2S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in the reduction process to achieve a specific diastereomer ratio (H. Shetty & W. L. Nelson, 1988).

    • Compound Preparation Methods : Another study describes a method for preparing 1-phenyl-2-amino-3-methoxy-1-propanol hydrochloride and explores the reaction behavior of β-methoxy- propiophenone towards nitrosation (J. Parikh & J. Oneto, 1956).

    • ensus.app/papers/finetuning-modular-amino-alcohol-ligands-pastó/f3affb14b3a450098c34141300b6f83d/?utm_source=chatgpt).
    • Kinetics in Metal-Catalyzed Reactions : The kinetics of reactions between primary and secondary alcohols with phenyl isocyanate in the presence of metal catalysts have been studied, highlighting the influence of metal type, alcohol structure, and solvent on reaction rates. This includes analysis of alcohols like 3-methoxy-1-propanol (L. Rand, B. Thir, S. L. Reegen, & K. Frisch, 1965).

    • Chromatographic Analysis : The stereochemistry of certain amino alcohols, including 1S,2S-norpseudoephedrine, has been analyzed using reversed-phase liquid chromatography. This research provides insights into the enantiomeric composition of amino alcohols and their derivatives (F. T. Noggle, C. Clark, & J. D. Ruiter, 1991).

    Safety And Hazards



    • The compound is corrosive and can cause skin burns, eye damage, and respiratory irritation.

    • Proper handling, protective equipment, and storage precautions are essential.




  • Future Directions



    • Further research could focus on:

      • Biological activity and potential applications.

      • Optimization of synthetic routes for improved yields.

      • Investigation of the compound’s interactions with biological targets.






    I hope this analysis provides a comprehensive overview of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol . If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SNTCCWUWWYWRLN-UWVGGRQHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCC(C(C1=CC=CC=C1)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC[C@@H]([C@H](C1=CC=CC=C1)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00415938
    Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00415938
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    181.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

    CAS RN

    51594-34-4
    Record name (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=51594-34-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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